Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of propionic acid, which is a common organic compound with a wide range of uses . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in many over-the-counter sleep aids .
Synthesis Analysis
While specific synthesis information for “Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate” was not found, related compounds have been synthesized through various methods. For example, a simple and convenient method has been proposed for the synthesis of new isoquinoline derivatives via intramolecular cyclization of imides obtained from acid anhydrides and 2-(3,4-dimethoxyphenyl)ethanamine .
Scientific Research Applications
Synthesis of Conformationally Restricted Dopamine Analogues
Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate is utilized in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This synthesis explores the potential of these derivatives in neurological research, particularly in the context of dopamine-related pathways (Gentles, Middlemiss, Proctor, & Sneddon, 1991).
Enhancement of Antioxidant Capacity
This compound plays a role in enhancing the antioxidant capacity of other compounds. For example, in enzymatic modifications of 2,6-dimethoxyphenol, it has been used to produce compounds with higher antioxidant capacity, demonstrating its potential in the development of bioactive compounds with enhanced antioxidant properties (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).
Application in Antiulcer Agent Synthesis
The compound is also involved in the synthesis of phenylpropanol derivatives, which have shown potent antiulcer activities. This indicates its utility in the pharmaceutical industry for developing new treatments for ulcer-related conditions (Muto, Ichikawa, Seiki, Shirataki, Yokoe, & Komatsu, 1995).
Key Intermediate in Statin Synthesis
This compound is a key intermediate in the synthesis of pharmacologically important statins. Its role in the large-scale preparation of statin precursors highlights its importance in the field of medicinal chemistry, particularly for cholesterol-lowering medications (Tararov, König, & Börner, 2006).
Properties
IUPAC Name |
ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-4-21-15(18)11-6-5-9-13(17)12-8-7-10-14(19-2)16(12)20-3/h7-8,10H,4-6,9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOXEPDKBMTDEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C(=CC=C1)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645808 |
Source
|
Record name | Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-09-3 |
Source
|
Record name | Ethyl 2,3-dimethoxy-ε-oxobenzenehexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898758-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(2,3-dimethoxyphenyl)-6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.